molecular formula C13H13O3P B8779861 NSC 112270 CAS No. 92025-82-6

NSC 112270

Cat. No. B8779861
Key on ui cas rn: 92025-82-6
M. Wt: 248.21 g/mol
InChI Key: FXKLJLAMWDRGDL-UHFFFAOYSA-N
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Patent
US05593980

Procedure details

A solution of ([1,1'-Biphenyl]-2-ylmethyl)phosphonic acid dimethyl ester (Compound 6, 515 mg, 1.87 mM) in concentrated hydrochloric acid (5 mL) is heated at reflux temperature for six hours. The reaction is then allowed to stand at room temperature until a white precipitate is formed. The aqueous HC1 is removed under reduced pressure. The white solid is recrystallized from water to yield 300 mg of title compound as white crystals, mp 168.5°-169° C.
Name
([1,1'-Biphenyl]-2-ylmethyl)phosphonic acid dimethyl ester
Quantity
515 mg
Type
reactant
Reaction Step One
Name
Compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][P:3]([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:6])[O:4]C>Cl>[C:9]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[CH2:7][P:3](=[O:2])([OH:6])[OH:4]

Inputs

Step One
Name
([1,1'-Biphenyl]-2-ylmethyl)phosphonic acid dimethyl ester
Quantity
515 mg
Type
reactant
Smiles
COP(OC)(=O)CC1=C(C=CC=C1)C1=CC=CC=C1
Name
Compound 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(OC)(=O)CC1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to stand at room temperature until a white precipitate
CUSTOM
Type
CUSTOM
Details
is formed
CUSTOM
Type
CUSTOM
Details
The aqueous HC1 is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The white solid is recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)CP(O)(O)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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